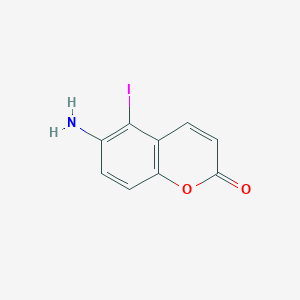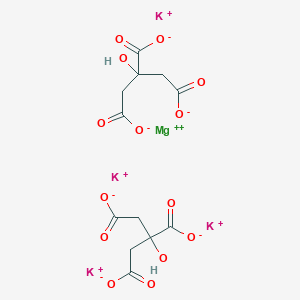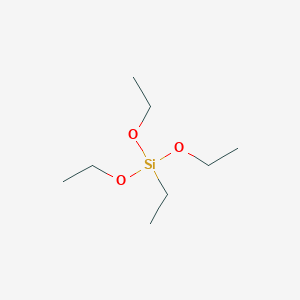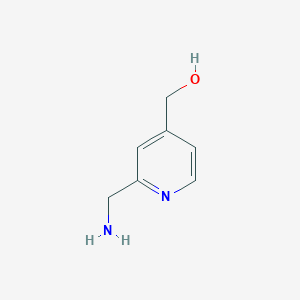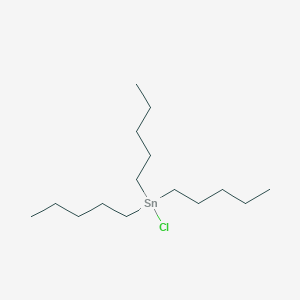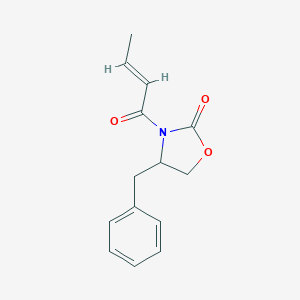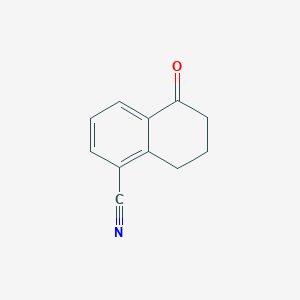
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Übersicht
Beschreibung
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, also known as THN, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a nitrile group and a carbonyl group. THN is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In
Wissenschaftliche Forschungsanwendungen
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been found to possess antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation, so the inhibition of COX enzymes by 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile could explain its anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to exhibit antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. However, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has some limitations as well. It is a reactive compound that can be difficult to handle, and its stability can be affected by factors such as temperature and pH.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. One area of interest is the development of new drugs based on 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's anti-inflammatory and analgesic properties. Another area of potential research is the investigation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's mechanism of action and to explore its potential use in the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
138764-20-2 |
|---|---|
Produktname |
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
VIHLGHRPFVEQBU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
Kanonische SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

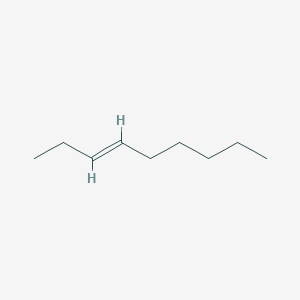
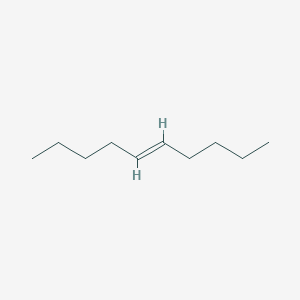
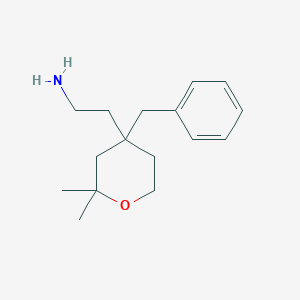
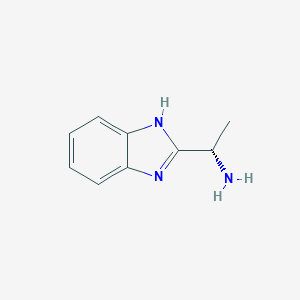
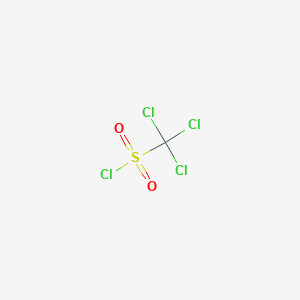
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
